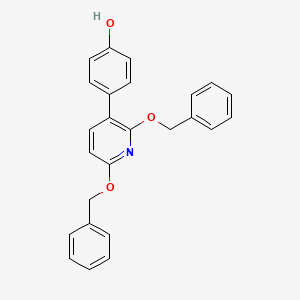

4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

Description

Contextualizing Pyridine-Based Phenolic Compounds in Organic Chemistry

Pyridine-based phenolic compounds represent a significant class of heterocyclic molecules that have been extensively explored in organic chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and serves as a key structural motif in numerous natural products, pharmaceuticals, and functional materials. When coupled with a phenolic group (a hydroxyl group attached to an aromatic ring), the resulting scaffold exhibits a rich chemical reactivity and potential for diverse applications. These compounds are known to act as valuable ligands in coordination chemistry, intermediates in organic synthesis, and possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. bldpharm.comachemblock.com

Overview of the Research Landscape Surrounding 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

A thorough review of scientific databases and chemical literature reveals a conspicuous absence of in-depth research focused specifically on 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes. achemblock.comnih.gov However, dedicated studies detailing its synthesis, characterization, and potential applications are not readily found. This suggests that while the compound may be utilized as a building block or intermediate in proprietary research and development, its academic exploration has been minimal.

Basic chemical data for the compound is available and summarized in the table below.

| Property | Value |

| CAS Number | 2758531-20-1 |

| Molecular Formula | C₂₅H₂₁NO₃ |

| Molecular Weight | 383.44 g/mol |

This data is compiled from chemical supplier databases. nih.gov

Scope and Significance of Academic Inquiry into 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

The limited scope of academic inquiry into 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol presents a significant knowledge gap. The presence of two benzyloxy groups, which are common protecting groups in organic synthesis, suggests that this compound could serve as a precursor to more complex molecules. The bulky nature of these groups could also influence the steric and electronic properties of the pyridine and phenol (B47542) rings, potentially leading to unique reactivity or biological activity.

The significance of further academic investigation into this compound lies in its potential to contribute to the broader understanding of pyridine-based phenolic compounds. Detailed studies on its synthesis could provide novel synthetic methodologies. Investigation into its photophysical properties, driven by the combination of the pyridine and phenol chromophores, could uncover applications in materials science, such as in organic light-emitting diodes (OLEDs). Furthermore, biological screening of this compound and its derivatives could reveal untapped therapeutic potential.

Properties

Molecular Formula |

C25H21NO3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenol |

InChI |

InChI=1S/C25H21NO3/c27-22-13-11-21(12-14-22)23-15-16-24(28-17-19-7-3-1-4-8-19)26-25(23)29-18-20-9-5-2-6-10-20/h1-16,27H,17-18H2 |

InChI Key |

FTUQDOHAUBZCGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=CC=C(C=C3)O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,6 Bis Benzyloxy Pyridin 3 Yl Phenol and Its Precursors

Established Synthetic Pathways for the Pyridine (B92270) Core of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

The formation of a 2,6-disubstituted pyridine ring can be achieved through various established synthetic routes. baranlab.org A common and practical starting point for derivatives like the target compound is 2,6-dichloropyridine (B45657) or 2,6-dihydroxypyridine (B1200036), which are commercially available. These substrates provide convenient handles for subsequent functionalization at the 2 and 6 positions.

Alternative approaches focus on constructing the pyridine ring from acyclic precursors. These methods, such as the Hantzsch pyridine synthesis or variations involving condensations of dicarbonyl compounds with ammonia, offer versatility but can be more complex than modifying an existing pyridine ring. beilstein-journals.org For the specific substitution pattern required, functionalizing a pre-existing pyridine is often more direct.

Another modern approach involves the direct C-H functionalization of pyridine itself. nih.gov Palladium-catalyzed diarylation, for example, can introduce substituents at the 2- and 6-positions, although this often requires specific directing groups or transient activation strategies to control selectivity. nih.gov

| Strategy | Description | Advantages |

| Functionalization | Modification of a pre-existing pyridine ring (e.g., 2,6-dichloropyridine). | Direct, often fewer steps, commercially available starting materials. |

| Ring Construction | Building the pyridine ring from acyclic precursors (e.g., Hantzsch synthesis). | High versatility for complex substitution patterns. |

| C-H Functionalization | Direct introduction of substituents onto the pyridine C-H bonds. | Atom economical, avoids pre-functionalized substrates. |

Once the 2,6-disubstituted pyridine is obtained, the next crucial step is the introduction of a substituent at the 3-position. This requires a regioselective reaction, as the pyridine ring has multiple potential sites for substitution. Directed ortho-metalation is a powerful strategy for achieving this. nih.gov

In the context of synthesizing the target molecule, a key precursor is 2,6-bis(benzyloxy)pyridine (B188532). chemscene.com The two benzyloxy groups at the 2 and 6 positions can direct lithiation to the 3-position. Treatment of 2,6-bis(benzyloxy)pyridine with a strong base like n-butyllithium (n-BuLi) selectively removes a proton from the C-3 position. This generates a potent nucleophile that can react with various electrophiles.

To set the stage for the final coupling step, this lithiated intermediate is often reacted with a boron-containing electrophile, such as triisopropyl borate (B1201080), followed by hydrolysis or reaction with pinacol. This process, known as borylation, installs a boronic acid or boronic ester group at the 3-position, yielding a key intermediate: 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. chemicalbook.com This intermediate is primed for palladium-catalyzed cross-coupling reactions.

Installation of Benzyloxy Moieties at Pyridine Positions 2 and 6

The benzyloxy groups serve a dual purpose: they act as protecting groups for the oxygen atoms and their steric and electronic properties influence the reactivity of the pyridine ring, such as directing the C-3 functionalization.

The most common method for installing benzyloxy groups is through a Williamson ether synthesis. This involves the reaction of a nucleophilic oxygen source with a benzyl (B1604629) halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl). If starting from 2,6-dihydroxypyridine, a base is required to deprotonate the hydroxyl groups, forming more potent alkoxide nucleophiles.

Alternatively, starting from 2,6-dichloropyridine, the benzyloxy groups can be introduced via a nucleophilic aromatic substitution (SNAr) reaction with sodium benzoxide.

The efficiency of the Williamson ether synthesis for forming 2,6-bis(benzyloxy)pyridine depends on several factors. The choice of base is critical for ensuring complete deprotonation of 2,6-dihydroxypyridine without causing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The solvent also plays a key role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the reaction.

| Parameter | Typical Conditions | Purpose |

| Starting Material | 2,6-Dihydroxypyridine | Provides the oxygen atoms for ether formation. |

| Reagent | Benzyl Bromide (BnBr) | Source of the benzyl group. |

| Base | Sodium Hydride (NaH) | Deprotonates the hydroxyl groups to form alkoxides. |

| Solvent | Dimethylformamide (DMF) | Provides a suitable medium for the reaction. |

| Temperature | Room Temperature to 60 °C | To ensure a reasonable reaction rate. |

Formation of the 4-(Phenoxy) Linkage to the Pyridine Core

The final key step in the synthesis of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol is the creation of the carbon-carbon bond between the pyridine ring and the phenol (B47542) moiety. This is a biaryl coupling reaction. nih.gov

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method for this transformation. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide or triflate. In this specific synthesis, the reaction would occur between the boronic ester intermediate, 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and a suitable 4-substituted phenol derivative, such as 4-iodophenol (B32979) or 4-bromophenol.

The reaction requires a palladium catalyst, often Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) to facilitate the transmetalation step in the catalytic cycle. The reaction is typically carried out in a mixture of an organic solvent (like dioxane, toluene (B28343), or DMF) and water. The hydroxyl group of the 4-halophenol generally does not require protection, making the process more efficient. Successful execution of this coupling reaction directly yields the final product, 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol.

| Component | Example | Role in Reaction |

| Pyridine Partner | 2,6-bis(benzyloxy)-3-(pinacolato)boronopyridine | The organoboron component. |

| Phenol Partner | 4-Iodophenol | The aryl halide component. |

| Catalyst | Pd(PPh₃)₄ | Facilitates the C-C bond formation. |

| Base | K₂CO₃ | Activates the organoboron species and neutralizes acid formed. |

| Solvent System | Dioxane/Water | Dissolves reactants and facilitates the catalytic cycle. |

Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

The principal challenge in synthesizing 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is the creation of the carbon-carbon (C-C) bond between the pyridine and phenol rings. The most versatile and widely adopted method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. tcichemicals.comresearchgate.net This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents. tcichemicals.com

The likely retrosynthetic disconnection for the target molecule points to two key precursors:

An electrophilic partner: 3-Bromo-2,6-bis(benzyloxy)pyridine. This commercially available compound provides the functionalized pyridine core with a halogen at the 3-position, primed for oxidative addition to a palladium(0) catalyst. nih.gov

A nucleophilic partner: 4-Hydroxyphenylboronic acid. This organoboron compound provides the phenol moiety and is a common reagent in Suzuki-Miyaura couplings.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2,6-bis(benzyloxy)pyridine to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the 4-hydroxyphenylboronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol, regenerating the Pd(0) catalyst for the next cycle. mdpi.com

This methodology is highly effective for constructing biaryl and heterobiaryl frameworks, which are prevalent in pharmaceuticals and advanced materials. nih.govnih.gov

Regioselectivity and Yield Enhancement in Coupling Reactions

Achieving high yields and correct regioselectivity is paramount in multi-step synthesis.

Regioselectivity: The regiochemical outcome of the coupling is definitively controlled by the strategic selection of precursors. By using a pyridine ring that is pre-functionalized with a single halogen at the desired C-3 position (i.e., 3-bromo-2,6-bis(benzyloxy)pyridine), the cross-coupling reaction is directed specifically to that site, preventing the formation of other isomers. In cases involving polyhalogenated pyridines, regioselectivity is dictated by the relative reactivity of the C-X bonds (typically C-I > C-Br > C-Cl) and steric hindrance, allowing for sequential couplings if desired. researchgate.net For the synthesis of the title compound, the use of a monosubstituted precursor is the most straightforward approach.

Yield Enhancement: Several factors can be optimized to maximize the reaction yield. The choice of catalyst, ligand, base, and solvent all play crucial roles, especially when coupling electron-rich heterocyclic systems.

| Strategy | Description | Rationale |

| Ligand Selection | Use of bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs). tcichemicals.com | These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the reductive elimination step. nih.gov |

| Base Selection | Stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. | The base is crucial for activating the boronic acid in the transmetalation step. The choice of base can significantly impact reaction rate and yield. |

| Solvent System | Aprotic polar solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often with the addition of water, are commonly used. nih.gov | The solvent must solubilize the reactants and catalyst. The addition of water can sometimes accelerate the transmetalation step. nih.gov |

| Temperature Control | Reaction temperatures typically range from 80-110 °C. | Sufficient thermal energy is needed to overcome activation barriers, but excessive heat can lead to catalyst decomposition or side reactions. |

By systematically optimizing these parameters, the efficiency of the Suzuki-Miyaura coupling for the synthesis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol can be significantly enhanced.

Green Chemistry Principles in the Synthesis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

The application of green chemistry principles to pharmaceutical manufacturing is essential for minimizing environmental impact. brainyjuice.com This involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency. emergingpub.comemergingpub.com

Solvent Selection and Catalytic Approaches

Solvent Selection: Solvents are a major contributor to chemical waste. unibo.it Traditional solvents used in cross-coupling reactions, such as DMF, dioxane, and toluene, are toxic and environmentally harmful. unibo.it Green chemistry promotes their replacement with safer, more sustainable alternatives.

| Green Solvent | Class | Rationale for Use |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Derived from renewable resources, has a higher boiling point than THF, and is more stable to acids. It allows for easy product isolation due to its immiscibility with water. rsc.org |

| Cyclopentyl methyl ether (CPME) | Ether | Offers high stability, a high boiling point, and easy separation from water. |

| Water | Aqueous | The ultimate green solvent. Often used in combination with a phase-transfer agent or water-soluble ligands to facilitate reactions between organic substrates. rsc.org |

| Ethanol/Water Mixtures | Alcohol/Aqueous | Ethanol is a bio-based solvent, and its mixtures with water can be highly effective for certain Suzuki couplings. |

| N-Hydroxyethylpyrrolidone (HEP) | Bio-based Amide | A biogenic solvent that, when mixed with water and a suitable base, has proven effective for recycling catalytic systems. digitellinc.comnih.gov |

Catalytic Approaches: A key goal of green chemistry is to use catalysts in place of stoichiometric reagents. brainyjuice.com Advances in catalysis for Suzuki-Miyaura reactions focus on two main areas:

High-Activity Catalysts: Developing catalysts that are so efficient they can be used at very low loadings (parts per million), which reduces cost and minimizes potential palladium contamination in the final product.

Recyclable Catalysts: Designing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused for multiple cycles. mdpi.commdpi.com Examples include palladium nanoparticles supported on materials like zeolites, porous organic polymers, or magnetic nanoparticles, which can be recovered through filtration or magnetic separation. mdpi.commdpi.comresearchgate.netacs.orgacs.org

Atom Economy and Waste Minimization Strategies

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the desired final product. buecher.de It provides a theoretical measure of reaction efficiency. For the proposed Suzuki-Miyaura synthesis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol:

Reactants: 3-Bromo-2,6-bis(benzyloxy)pyridine (C₁₉H₁₆BrNO₂) + 4-Hydroxyphenylboronic acid (C₆H₇BO₃) Product: 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol (C₂₅H₂₁NO₃)

The calculation shows what percentage of the mass of the reactants ends up in the product, with the remainder becoming byproducts. While Suzuki reactions can have high chemical yields, their atom economy is inherently less than 100% due to the formation of borate and salt byproducts. libretexts.org However, compared to classical stoichiometric reactions like the Wittig reaction, cross-coupling reactions are generally considered more atom-economical.

Waste Minimization: Beyond atom economy, a broader waste minimization strategy is crucial. ijarsct.co.in In the context of this synthesis, key strategies include:

Process Optimization: Reducing the number of synthetic steps and avoiding unnecessary derivatizations minimizes waste generation. brainyjuice.comemergingpub.com

Solvent Recycling: Implementing distillation and other techniques to recover and reuse solvents. emergingpub.com

Catalyst Recovery: Using recyclable heterogeneous catalysts to prevent the loss of precious metals and avoid contamination of waste streams. mdpi.com

Telescoped Reactions: Designing multi-step sequences that can be performed in a single reactor without isolating intermediates, which drastically reduces solvent and energy use for workups and purifications. digitellinc.com

Alternative Synthetic Routes and Novel Methodological Advancements for the Compound

While the Suzuki-Miyaura coupling is a dominant strategy, other methods for forming the key aryl-aryl bond exist. Additionally, emerging fields like biocatalysis offer novel, green alternatives for the future.

Chemo-Enzymatic Synthesis Considerations

Chemo-enzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity and mild reaction conditions of biocatalysis. While a direct enzymatic synthesis for 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is not yet established, several cutting-edge approaches point to future possibilities.

One of the most promising areas is biocatalytic oxidative coupling . Oxidative enzymes, particularly cytochrome P450s, have been shown to catalyze the direct C-C bond formation between two phenolic compounds. nih.govchemrxiv.org This approach bypasses the need for pre-functionalized starting materials (i.e., halides and boronic acids), representing a significant step forward in terms of atom economy and green chemistry. nih.govchemistryviews.org Researchers have demonstrated that P450 enzymes can be engineered through directed evolution to control reactivity, site-selectivity, and even atroposelectivity for the synthesis of complex biaryls. nih.govchemrxiv.orgchemistryviews.orgumich.edu Applying such an engineered enzyme to couple a 2,6-bis(benzyloxy)pyridine derivative with phenol could represent a future, highly advanced synthetic route.

Other chemo-enzymatic strategies could involve:

Enzymatic Halogenation: Using enzymes like vanadium chloroperoxidase to selectively halogenate a biaryl precursor, which could then be further functionalized. nih.gov

Biocatalytic Precursor Synthesis: Employing enzymes to create chiral or complex precursors under mild, environmentally friendly conditions.

These biocatalytic methods offer a paradigm shift from traditional synthesis, providing pathways with unparalleled selectivity under aqueous, ambient conditions, and aligning perfectly with the goals of sustainable chemical manufacturing. smbb.mxnih.govmdpi.comacs.org

Flow Chemistry Applications in Compound Synthesis

The adoption of flow chemistry in the synthesis of complex organic molecules, including precursors to 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and the potential for automation and scalability. This section explores the application of continuous-flow methodologies to key synthetic transformations relevant to the preparation of the target compound and its precursors.

The molecular architecture of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol consists of a 2,6-disubstituted pyridine core linked to a phenol moiety. A plausible synthetic strategy involves the formation of a key intermediate, a halogenated 2,6-bis(benzyloxy)pyridine, followed by a cross-coupling reaction with a suitably protected phenol derivative. Flow chemistry principles can be effectively applied to both stages of this synthetic sequence.

While the direct synthesis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol using a continuous-flow process has not been explicitly detailed in the available literature, extensive research into the flow synthesis of substituted pyridines and biaryl compounds provides a strong foundation for its feasibility. In particular, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully translated to continuous-flow systems. vapourtec.commdpi.com

A proposed multi-step flow synthesis could commence with the preparation of a 3-halo-2,6-bis(benzyloxy)pyridine intermediate. Although the synthesis of 2,6-bis(hydroxymethyl)pyridine has been achieved through biocatalysis, the subsequent benzylation and halogenation steps could potentially be adapted to a flow regime. rsc.org

The core of the flow synthesis would likely revolve around a Suzuki-Miyaura cross-coupling reaction. In this approach, a 3-halo-2,6-bis(benzyloxy)pyridine would be reacted with a protected 4-hydroxyphenylboronic acid derivative in a continuous-flow reactor packed with a heterogeneous palladium catalyst. The use of a heterogeneous catalyst is advantageous in flow chemistry as it simplifies product purification by retaining the catalyst within the reactor. vapourtec.commdpi.com

Several studies have demonstrated the successful application of flow chemistry to Suzuki-Miyaura couplings for the synthesis of aryl-pyridines. For instance, the reaction of 3-bromopyridine (B30812) with various boronic acids has been efficiently carried out in a continuous-flow system, achieving high conversions with short residence times. vapourtec.com The reaction parameters for such transformations are critical and can be precisely controlled in a flow setup.

| Parameter | Value |

|---|---|

| Substrate 1 | 3-Bromopyridine |

| Substrate 2 | Phenylboronic acid |

| Catalyst | Heterogeneous Pd catalyst (SPM3Pd) |

| Base | N,N'-Diisopropylethylamine (DIPEA) |

| Solvent System | Ethanol/Water/DME |

| Temperature | 150 °C |

| Residence Time | 2.5 minutes |

| Conversion | >99% |

The data in Table 1, derived from a study on the synthesis of 3-phenylpyridine, highlights the efficiency of continuous-flow Suzuki-Miyaura couplings. vapourtec.com Such conditions could be adapted and optimized for the synthesis of the more complex 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol. The precise control over temperature, pressure, and residence time afforded by flow reactors allows for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation.

Furthermore, multi-step continuous-flow synthesis, where sequential reactions are performed in a connected series of reactors without isolation of intermediates, represents a powerful strategy for the efficient production of complex molecules. researchgate.netflinders.edu.auresearchgate.nettue.nlrsc.org A fully integrated flow process for the synthesis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol could potentially involve the in-line formation of the boronic acid derivative followed by the cross-coupling reaction and a final deprotection step, all within a closed and automated system.

Advanced Spectroscopic and Computational Analysis of 4 2,6 Bis Benzyloxy Pyridin 3 Yl Phenol Structure

Theoretical Basis for Vibrational Spectroscopy (IR, Raman) Applied to the Compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of compounds like 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol. researchgate.net These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural modes of vibration.

Normal Mode Analysis and Band Assignment

For a non-linear molecule like 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol with N atoms, there are 3N-6 fundamental vibrational modes. mdpi.com Normal Mode Analysis (NMA) is a computational technique used to predict these vibrational frequencies and describe the associated atomic motions. mdpi.comnih.gov By solving the equations of motion for the molecule, NMA can provide a theoretical vibrational spectrum that aids in the assignment of experimental IR and Raman bands. researchgate.net

The vibrational spectrum of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is expected to exhibit characteristic bands corresponding to its constituent functional groups. Density Functional Theory (DFT) calculations are commonly employed to predict these vibrational wavenumbers with a high degree of accuracy. researchgate.net

Table 1: Predicted Vibrational Modes and Band Assignments for 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 (broad) | IR |

| C-H Stretch (Aromatic) | Phenyl, Pyridine (B92270) Rings | 3000-3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Methylene (B1212753) (-CH₂-) | 2850-2960 | IR, Raman |

| C=C/C=N Stretch | Aromatic/Pyridine Rings | 1450-1650 | IR, Raman |

| C-O Stretch (Ether) | Ar-O-CH₂ | 1200-1300 (asymmetric) | IR |

| C-O Stretch (Phenol) | Ar-OH | 1180-1260 | IR |

| O-H Bend | Phenolic -OH | 1330-1440 | IR |

Note: These are generalized ranges. Actual values depend on the specific molecular environment and intermolecular interactions.

Intermolecular Interactions and Spectroscopic Signatures

The presence of a phenolic hydroxyl group allows 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol to act as a hydrogen bond donor. Intermolecular hydrogen bonding significantly affects the vibrational spectrum, most notably the O-H stretching band. nih.gov In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), a sharp O-H stretching band would be expected around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, intermolecular O-H···N (to the pyridine nitrogen) or O-H···O interactions will cause this band to broaden and shift to a lower frequency (typically 3200-3400 cm⁻¹). researchgate.net

Furthermore, the multiple aromatic rings in the molecule can lead to π-π stacking interactions, which stabilize crystal packing. elsevierpure.com These weak interactions can cause subtle shifts in the vibrational frequencies of the aromatic ring modes. nih.govchemrxiv.org C-H···π interactions between the benzylic C-H bonds and the π-systems of adjacent rings can also influence the C-H stretching and bending frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Elucidation of the Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For a molecule with multiple aromatic rings like 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is required for unambiguous structural assignment.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D-NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.com For this compound, COSY would reveal the connectivity of protons within each aromatic ring system (the phenol (B47542), the pyridine, and the two benzyl (B1604629) groups), allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. youtube.com This is the primary method for assigning the ¹³C NMR spectrum. Each C-H bond in the molecule will produce a cross-peak in the HSQC spectrum, definitively linking specific proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J). youtube.com HMBC is critical for connecting the different structural fragments. For instance, it would show correlations from the benzylic methylene protons (-O-CH₂-) to the carbons of the pyridine ring (C2/C6) and the carbons of the benzyl ring, confirming the benzyloxy linkage. Crucially, correlations between protons on the pyridine ring and carbons on the phenol ring (and vice-versa) would establish the connection point between these two main moieties. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond correlations, NOESY reveals through-space proximity of protons. youtube.com Protons that are close to each other in space (typically < 5 Å), even if they are many bonds apart, will show a cross-peak. This is invaluable for determining the molecule's preferred conformation and the relative orientation of the various rings. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D-NMR Correlations |

|---|---|---|---|

| Phenolic OH | 9.0-10.0 | - | NOESY to H-2' or H-6' |

| Phenol Ring (H-2'/6', H-3'/5') | 6.8-7.5 | 115-160 | COSY between adjacent protons; HMBC to pyridine carbons |

| Pyridine Ring (H-4, H-5) | 7.0-8.0 | 105-160 | COSY between H-4 and H-5; HMBC to phenol carbons |

| Benzyl Methylene (-CH₂-) | 5.0-5.5 | 65-75 | HMBC to pyridine C-2/C-6 and benzyl C-1'' |

Note: Chemical shifts are estimates and can vary based on solvent and temperature.

Conformational Analysis via Chemical Shift Anisotropy and Coupling Constants

The conformation of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is not rigid; rotation can occur around the single bonds connecting the pyridine and phenol rings, as well as the C-O bonds of the benzyloxy groups. rsc.org The preferred conformation in solution can be investigated using NMR.

The three-bond proton-proton coupling constants (³JHH) within the aromatic rings are typically in the range of 7-9 Hz for ortho-protons, providing information about the substitution pattern. The through-space interactions detected by NOESY are the most direct method for conformational analysis. For example, observing a NOESY cross-peak between a proton on a benzyl group and a proton on the pyridine ring would indicate a conformation where that benzyl group is folded back over the pyridine ring. researchgate.net

Chemical shift anisotropy (CSA) refers to the orientation-dependent nature of chemical shielding. While primarily a solid-state NMR phenomenon, its effects can sometimes be inferred in solution. The electronic environment of a nucleus, and thus its chemical shift, is influenced by the spatial arrangement of nearby aromatic rings. Different rotational conformers (atropisomers) could potentially lead to distinct sets of NMR signals if the rotation between them is slow on the NMR timescale. qmul.ac.uk

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Techniques for the Compound

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from the fragmentation pattern. slideshare.net

For 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol (C₂₅H₂₁NO₃), the molecular weight is 383.44 u. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be expected at m/z 383.

The fragmentation of this molecule is expected to be dominated by cleavages related to the stable benzyl groups and the ether linkages.

Predicted Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺). This would result in a very intense base peak at m/z 91 .

Loss of a Benzyl Radical: The molecular ion could lose a benzyl radical (•C₇H₇) to form an ion at m/z 292 .

Loss of a Benzyloxy Radical: Cleavage of the Ar-O bond could lead to the loss of a benzyloxy radical (•OCH₂C₆H₅), resulting in an ion at m/z 276 .

Phenolic Fragmentation: Similar to phenol itself, fragmentation of the phenol ring could occur after other initial losses, often involving the loss of carbon monoxide (CO, 28 u) or a formyl radical (•CHO, 29 u). docbrown.info

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the parent ion and its fragments. nih.gov HRMS can measure m/z values to four or more decimal places, allowing for the calculation of a precise molecular formula. For example, HRMS would distinguish the molecular ion C₂₅H₂₁NO₃⁺ (calculated exact mass: 383.15214) from a potential isobaric ion like C₂₄H₁₇N₃O₂⁺ (calculated exact mass: 383.13208), providing definitive confirmation of the compound's identity.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments

| m/z (Nominal) | Predicted Formula | Calculated Exact Mass | Description |

|---|---|---|---|

| 383 | [C₂₅H₂₁NO₃]⁺ | 383.15214 | Molecular Ion |

| 292 | [C₁₈H₁₄NO₃]⁺ | 292.09737 | [M - C₇H₇]⁺ |

| 276 | [C₁₈H₁₄NO₂]⁺ | 276.10245 | [M - C₇H₉O]⁺ (Loss of benzyl alcohol after rearrangement) |

Isotopic Abundance and Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be crucial for determining the exact mass of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol. With a molecular formula of C25H21NO3, the theoretical monoisotopic mass can be calculated with high precision. This experimental value would serve to confirm the elemental composition of the molecule.

The isotopic abundance pattern would be primarily influenced by the natural abundance of carbon-13 (¹³C). For a molecule with 25 carbon atoms, the M+1 peak (representing the presence of one ¹³C atom) would be expected to have a relative intensity of approximately 27.5% of the M+ peak. The M+2 peak, resulting from two ¹³C atoms or the presence of ¹⁸O or ¹⁵N isotopes, would be significantly less intense. This predictable isotopic pattern would further aid in the confirmation of the compound's identity.

Electronic Spectroscopy (UV-Vis, Fluorescence) and Photophysical Properties of the Compound

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol is expected to be characterized by electronic transitions within the aromatic systems. The phenol, pyridine, and benzene (B151609) rings of the benzyloxy groups are all chromophores that absorb in the ultraviolet region.

The primary electronic transitions would likely be π → π* transitions associated with the conjugated systems of the aromatic rings. The presence of the hydroxyl (-OH) and ether (-OR) groups as auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent aromatic compounds. The specific absorption maxima (λmax) would depend on the solvent used, due to solvatochromic effects. It is plausible that the compound would exhibit strong absorption bands in the range of 250-300 nm.

Quantum Yields and Excited State Dynamics

Many aromatic compounds, including substituted phenols and pyridines, exhibit fluorescence. Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state via radiative (fluorescence) or non-radiative pathways.

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, would be a key parameter in characterizing the photophysical properties of this compound. The value of ΦF is highly dependent on the molecular structure and the surrounding environment. The presence of the flexible benzyloxy groups might provide pathways for non-radiative decay through vibrational relaxation, potentially leading to a lower quantum yield. The excited state dynamics, including the fluorescence lifetime (τF), would provide further insight into the processes that govern the de-excitation of the molecule. For many similar aromatic molecules, fluorescence lifetimes are typically in the nanosecond range.

X-ray Crystallography Principles for Solid-State Structure Determination of the Compound

Crystal Packing and Intermolecular Interactions

Should single crystals of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. The crystal packing would be governed by a variety of intermolecular interactions.

A primary and highly directional interaction would be hydrogen bonding involving the hydroxyl group of the phenol. This hydroxyl group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom of the pyridine ring or the oxygen atoms of the benzyloxy groups of neighboring molecules. This could lead to the formation of supramolecular structures such as chains or dimers.

Bond Lengths, Bond Angles, and Torsional Angles

The precise spatial arrangement of atoms in 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is defined by its bond lengths, bond angles, and torsional (dihedral) angles. In the absence of single-crystal X-ray diffraction data, these fundamental geometric parameters can be accurately predicted through computational geometry optimization. This process computationally determines the lowest energy conformation of the molecule, providing a detailed three-dimensional model.

Selected predicted geometric parameters from the optimized structure are presented below. These values are consistent with those expected for similar aromatic and heterocyclic systems.

Interactive Data Table: Predicted Geometric Parameters for 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

Note: Atom numbering is based on a systematic naming convention for the core pyridine and phenol rings.

Pyridine Ring: N1, C2, C3, C4, C5, C6

Phenol Ring: C1' (attachment to pyridine), C2', C3', C4', C5', C6'

Benzyloxy Groups: C(alpha) and C(beta) for the carbons of the -O-CH2-Ph moiety.

Bond Lengths

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

|---|---|---|

| C2 | N1 | 1.34 |

| N1 | C6 | 1.35 |

| C3 | C4 | 1.39 |

| C3 | C1' | 1.48 |

| C2 | O(benzyloxy) | 1.37 |

| C(alpha) | O(benzyloxy) | 1.43 |

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

|---|---|---|---|

| C6 | N1 | C2 | 118.5 |

| N1 | C2 | C3 | 122.0 |

| C2 | C3 | C4 | 119.1 |

| C2 | C3 | C1' | 121.5 |

| C2 | O(benzyloxy) | C(alpha) | 117.8 |

| C3' | C4' | C5' | 119.9 |

Torsional Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Torsional Angle (°) |

|---|---|---|---|---|

| C2 | C3 | C1' | C2' | 65.2 |

| N1 | C2 | O(benzyloxy) | C(alpha) | -85.7 |

These theoretical values underscore the non-planar nature of the molecule, with significant twisting of the phenol and benzyloxy substituents relative to the central pyridine core.

Computational Chemistry Approaches to Understanding 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

Computational chemistry provides indispensable tools for elucidating molecular properties that can be challenging to measure experimentally. Through the application of quantum mechanics and classical mechanics, it is possible to model molecular behavior with high accuracy, offering deep insights into structure, reactivity, and dynamics.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. stackexchange.comresearchgate.net It is particularly effective for medium to large organic molecules, providing a favorable balance between computational cost and accuracy. nih.govacs.org For 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol, DFT calculations were performed using the B3LYP functional with a 6-31G(d) basis set to determine its ground-state electronic properties. reddit.comresearchgate.net

The calculations begin with a geometry optimization, which systematically alters the molecular geometry to find the configuration with the minimum electronic energy. researchgate.netumass.edu This optimized structure provides the foundation for analyzing the molecule's electronic characteristics. Key properties derived from DFT include the distribution of electron density, the molecular electrostatic potential (MEP), and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol, the HOMO is predicted to be localized primarily on the electron-rich phenol ring, while the LUMO is distributed across the pyridine ring system.

Interactive Data Table: Predicted Frontier Orbital Energies

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.22 |

The calculated MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions of positive and negative charge. Such maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static, minimum-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this physical movement of atoms and molecules over time. wikipedia.orgtandfonline.com By numerically solving Newton's equations of motion, MD simulations generate a trajectory that describes the evolution of the system's conformation. compchems.comgalaxyproject.org

For a flexible molecule like 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol, with multiple rotatable single bonds, MD simulations are essential for exploring its conformational landscape. grafiati.comoup.com A typical simulation involves placing the molecule in a simulated box of solvent (e.g., water) and applying a force field (a set of parameters describing the potential energy of the system) to govern atomic interactions. researchgate.netacs.org

The simulation reveals the various low-energy conformations (rotamers) accessible to the molecule at a given temperature and the transitions between them. Analysis of the MD trajectory can quantify the relative populations of different conformers, identify the most stable structures, and estimate the energy barriers for rotation around key bonds, such as the C-C bond connecting the pyridine and phenol rings and the C-O bonds of the benzyloxy groups. This provides a detailed understanding of the molecule's flexibility and its preferred shapes in a solution environment, which is crucial for interpreting its behavior in biological or chemical systems.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data or, in its absence, provide a theoretical spectrum for the molecule. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for structure elucidation. Using the DFT-optimized geometry, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. acs.orgnih.govarxiv.org These predictions are invaluable for assigning peaks in an experimental spectrum to specific atoms within the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Selected Atoms)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | 8.95 | - |

| Pyridine-H (at C4) | 7.50 | 115.2 |

| Phenol-H (ortho to -OH) | 6.90 | 116.5 |

| Benzyloxy -CH₂- | 5.15 | 70.8 |

UV-Visible Spectroscopy: The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. acs.orgnih.gov The results can be used to generate a theoretical UV-Vis absorption spectrum, indicating the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). For 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol, the lowest energy transition, typically from the HOMO to the LUMO, is predicted to be a π-π* transition.

Interactive Data Table: Predicted UV-Visible Absorption

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ (HOMO→LUMO) | 315 | 0.28 |

These computational approaches provide a powerful, multi-faceted analysis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol, offering a detailed picture of its structure, electronic properties, and dynamic behavior that is fundamental to understanding its chemistry.

Reactivity, Derivatization, and Functionalization Strategies for 4 2,6 Bis Benzyloxy Pyridin 3 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Moiety

The phenol portion of the molecule is activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This reactivity is a cornerstone for the further functionalization of the compound.

The hydroxyl group (-OH) of the phenol ring is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. wikipedia.orglibretexts.org This stabilization is most effective when the electrophile attacks the positions ortho or para to the hydroxyl group.

In the case of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol, the para position is already substituted with the pyridin-3-yl group. Therefore, electrophilic attack is directed to the two equivalent ortho positions (C-3 and C-5 of the phenol ring). The steric hindrance from the adjacent pyridinyl substituent might influence the rate of reaction, but substitution is generally expected to occur at these positions.

Several classic electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenol ring of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol. These reactions typically proceed by the attack of an electrophile on the electron-rich phenol ring. libretexts.org

Common electrophilic aromatic substitution reactions applicable to phenols include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst, or under milder conditions suitable for activated rings. wikipedia.org For phenols, halogenation can often proceed without a catalyst.

Nitration: The addition of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgyoutube.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively. wikipedia.org However, Friedel-Crafts reactions can be complex with phenols due to the coordination of the Lewis acid catalyst with the hydroxyl group.

These reactions would yield derivatives substituted at the ortho positions of the phenol ring, expanding the chemical diversity of the parent compound.

Reactions Involving the Pyridine (B92270) Nitrogen and its Aromaticity

The pyridine ring, while aromatic, has a nitrogen atom that imparts distinct reactivity compared to benzene (B151609). The nitrogen atom is basic and can act as a nucleophile or a ligand for metal coordination.

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring and making it more electron-deficient.

N-Oxidation: Reaction with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), can lead to the formation of the corresponding pyridine N-oxide. This transformation modifies the reactivity of the pyridine ring, for instance, by facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in coordination complexes. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The ability of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol to coordinate to transition metals could be exploited in catalysis or for the development of new materials with interesting photophysical or electronic properties. The presence of other potential coordinating atoms, like the phenol oxygen, could lead to the formation of multidentate ligands and more complex coordination geometries.

Transformations of the Benzyloxy Protecting Groups

The two benzyloxy groups (-OCH₂Ph) on the pyridine ring serve as protecting groups for the hydroxyl functionalities at the 2- and 6-positions. The removal of these groups, or their transformation, is a key step in many synthetic routes to access the dihydroxypyridine core.

The most common method for the deprotection of benzyl (B1604629) ethers is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas (H₂). The reaction is generally clean and efficient, yielding the corresponding diol and toluene (B28343) as a byproduct.

Deprotection Strategies and Regeneration of Hydroxyls

The benzyl ether protecting groups on the pyridine ring are robust but can be cleaved under specific conditions to regenerate the corresponding hydroxyl groups. Standard methods for benzyl ether deprotection are applicable, with the choice of reagent influencing the selectivity and outcome.

One of the most common and effective methods for benzyl ether cleavage is catalytic hydrogenation. youtube.comjk-sci.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. jk-sci.com The process, known as hydrogenolysis, results in the cleavage of the carbon-oxygen bond of the benzyl ether to yield the free hydroxyl group and toluene as a byproduct. youtube.com This method is generally clean and high-yielding. youtube.com

Alternative hydrogen transfer reagents can also be employed in conjunction with a palladium catalyst. For instance, 1,4-cyclohexadiene (B1204751) can serve as a hydrogen source, offering a milder alternative to gaseous hydrogen. jk-sci.comorganic-chemistry.org Other transfer hydrogenation conditions, such as using ammonium (B1175870) formate (B1220265) with a palladium catalyst, have also been successfully used for debenzylation. jk-sci.com

In addition to hydrogenolysis, chemical cleavage methods can be utilized. Strong acids can cleave benzyl ethers, although this approach is limited by the acid sensitivity of the substrate. organic-chemistry.org A more selective and milder method involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent has been shown to efficiently cleave benzyl ethers in the presence of other sensitive functional groups. organic-chemistry.org Oxidative deprotection methods have also been developed. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers, and recent advancements have enabled its use for simple benzyl ethers under photoirradiation. organic-chemistry.org Another oxidative system employs a nitroxyl (B88944) radical catalyst with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) for deprotection at ambient temperatures. nih.gov

Table 1: Common Deprotection Strategies for Benzyl Ethers

| Reagent/Catalyst | Conditions | Byproducts | Notes |

|---|---|---|---|

| H₂, Pd/C | Typically ambient pressure and temperature | Toluene | A widely used and efficient method. youtube.comjk-sci.com |

| 1,4-Cyclohexadiene, Pd/C | Mild heating | Toluene, Benzene | A transfer hydrogenation method. jk-sci.comorganic-chemistry.org |

| BCl₃·SMe₂ | Mild conditions | - | Offers good selectivity. organic-chemistry.org |

| DDQ | Photoirradiation for simple benzyl ethers | 2,3-dichloro-5,6-dicyanohydroquinone, benzaldehyde | An oxidative cleavage method. organic-chemistry.org |

| Nitroxyl radical/PIFA | Ambient temperature | - | Catalytic oxidative deprotection. nih.gov |

Selective Cleavage and Further Functionalization

Achieving selective deprotection of the two benzyloxy groups and the phenolic hydroxyl group on 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol would allow for stepwise functionalization. While the two benzyloxy groups on the pyridine ring are chemically similar, steric hindrance or electronic effects introduced by other substituents could potentially differentiate them. However, achieving selective cleavage between these two groups is challenging.

More feasible is the selective deprotection of the benzyloxy groups in the presence of the phenolic hydroxyl group, or vice versa, depending on the chosen reagents. For instance, catalytic hydrogenation would likely cleave all three benzyl groups (the two benzyloxy groups and the one potentially formed from the phenol). In contrast, conditions could be optimized to favor the cleavage of the benzyloxy groups over derivatization of the phenol.

Once a hydroxyl group is selectively unmasked, it can be further functionalized. For example, a regenerated hydroxyl group on the pyridine ring could be converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions. Alternatively, it could be alkylated or acylated to introduce new functional moieties.

Palladium-Catalyzed Cross-Coupling Reactions at Reactive Sites of the Compound

The aromatic rings of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol present several C-H bonds that are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

C-H Activation and Direct Arylation/Alkenylation

Palladium-catalyzed C-H activation is a powerful tool for the functionalization of aromatic compounds. rsc.org The pyridine nitrogen atom in 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol can act as a directing group, facilitating the activation of C-H bonds at the ortho positions. rsc.orgrsc.org Specifically, the C-H bond at the C4 position of the pyridine ring could be a prime target for such transformations.

In the context of 2-phenylpyridine (B120327) derivatives, palladium catalysis has been successfully employed for ortho-cyanation, ortho-acylation, and ortho-hydroxylation. rsc.org These methodologies often utilize Pd(OAc)₂ as the catalyst. rsc.org For direct arylation or alkenylation, a palladium catalyst would coordinate to the pyridine nitrogen, followed by cyclometalation to form a palladacycle intermediate. This intermediate can then undergo reaction with an aryl or vinyl halide or pseudohalide to form the desired cross-coupled product.

Similarly, the phenolic hydroxyl group can act as a directing group for ortho C-H functionalization on the phenol ring. researchgate.netnih.gov Palladium-catalyzed ortho-alkenylation and ortho-acetoxylation of phenols have been reported, proceeding through a seven-membered cyclopalladated intermediate. nih.gov This approach could be used to introduce substituents at the position ortho to the hydroxyl group on the phenol ring of the title compound.

Formation of Novel Polyaromatic Systems

Polyaromatic hydrocarbons (PAHs) are compounds containing two or more fused aromatic rings. researchgate.net The structure of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol provides a scaffold that can be elaborated into more complex polyaromatic systems. Through sequential palladium-catalyzed C-H activation and annulation reactions, additional rings can be fused to the existing pyridine and phenol frameworks.

For example, if a C-H bond on the pyridine ring and a C-H bond on the phenol ring are both activated and coupled with a suitable difunctional reagent, a new ring system bridging the two existing rings could be formed. Another strategy involves the conversion of the hydroxyl and benzyloxy groups into triflates, which can then participate in palladium-catalyzed annulation reactions, such as a [3+3] annulation with a suitable di-boronic ester to construct a new six-membered ring. rsc.org The synthesis of complex, multi-ring systems often involves a series of carefully orchestrated coupling and cyclization steps. acs.org

Synthesis of Structurally Related Analogues and Derivatives of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

The synthesis of analogues and derivatives of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol allows for the systematic investigation of structure-activity relationships and the fine-tuning of its chemical properties.

Systematic Variation of Substituents on the Benzyloxy Rings

The properties of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol can be modulated by introducing substituents on the benzyl groups. This can be achieved by starting with substituted benzyl halides in the initial synthesis of the compound. The general synthetic route would likely involve the reaction of a dihydroxypyridine derivative with a substituted benzyl bromide or chloride in the presence of a base, following a Williamson ether synthesis protocol. organic-chemistry.org

By using a range of commercially available or synthetically accessible substituted benzyl halides, a library of analogues can be created. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be introduced at various positions (ortho, meta, para) on the benzyl rings.

Table 2: Examples of Substituted Benzyl Halides for Analogue Synthesis

| Benzyl Halide | Substituent | Electronic Effect |

|---|---|---|

| 4-Methoxybenzyl chloride | -OCH₃ | Electron-donating |

| 4-Nitrobenzyl bromide | -NO₂ | Electron-withdrawing |

| 4-(Trifluoromethyl)benzyl bromide | -CF₃ | Electron-withdrawing |

| 3,5-Dimethylbenzyl bromide | -CH₃ | Electron-donating |

| 2-Chlorobenzyl chloride | -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) |

The introduction of these substituents would not only alter the electronic properties of the molecule but could also influence the ease of deprotection of the benzyloxy groups. For instance, p-methoxybenzyl ethers are known to be more readily cleaved under oxidative conditions than unsubstituted benzyl ethers. organic-chemistry.org This allows for an additional layer of synthetic control and the potential for selective deprotection if different substituted benzyl groups are used to protect the two hydroxyl groups on the pyridine ring.

Modification of the Phenol Ring and its Linkage

The phenol ring in 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol is a key site for chemical modifications. The hydroxyl group and the aromatic ring itself can be targeted through various reactions to introduce new functional groups and alter the molecule's properties.

The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo a variety of reactions. One of the most common modifications is etherification , such as the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide to form an ether. This reaction is highly versatile and allows for the introduction of a wide range of alkyl or aryl groups. Another important reaction is esterification , where the phenol can react with acyl chlorides or anhydrides to form esters. These reactions are useful for protecting the hydroxyl group or for introducing new functionalities.

The phenol ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This directing group favors substitution at the positions ortho and para to it. Since the para position is already occupied by the pyridine ring, electrophilic attack is expected to occur primarily at the ortho positions. Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (with nitric acid and a catalyst), and Friedel-Crafts reactions (alkylation or acylation). The regioselectivity of these reactions can be influenced by the steric hindrance from the adjacent biaryl linkage.

The carbon-oxygen bond of the phenol can also be a site for modification. For instance, the hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions . This transformation opens up possibilities for Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at the phenolic position.

Below is a table summarizing potential modifications of the phenol ring and its linkage.

| Reaction Type | Potential Reagents | Potential Product Structure | Notes |

| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 3-(4-Methoxyphenyl)-2,6-bis(benzyloxy)pyridine | A standard method to convert the phenol to an ether. |

| O-Acylation (Esterification) | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenyl acetate | Protects the hydroxyl group or introduces a new functional group. |

| Bromination | N-Bromosuccinimide (NBS) | 4-(2,6-Bis(benzyloxy)pyridin-3-yl)-2-bromophenol | Electrophilic substitution is directed to the ortho position. |

| Nitration | HNO₃, H₂SO₄ | 4-(2,6-Bis(benzyloxy)pyridin-3-yl)-2-nitrophenol | Introduces a nitro group, which can be further modified. |

| Suzuki Coupling (via triflate) | 1. Triflic anhydride; 2. Arylboronic acid, Pd catalyst | 3-(Substituted-biphenyl-4-yl)-2,6-bis(benzyloxy)pyridine | Allows for the formation of a new C-C bond, extending the biaryl system. |

Introduction of Heteroatoms or Fused Ring Systems

Building upon the core structure of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol, various strategies can be employed to introduce heteroatoms or to construct fused ring systems, thereby increasing the molecular complexity and accessing novel chemical scaffolds.

The introduction of heteroatoms onto the phenol ring can be achieved through the electrophilic substitution reactions mentioned previously. For example, halogenation introduces halogen atoms (Br, Cl, I) which can then serve as handles for further functionalization, such as in cross-coupling reactions to introduce other heteroatom-containing groups.

The construction of fused ring systems represents a more advanced functionalization strategy. One plausible approach is the synthesis of benzofuran (B130515) derivatives . This can be achieved through an intramolecular cyclization. For instance, if an appropriate ortho-substituent is introduced on the phenol ring, it could potentially react with the phenolic hydroxyl group to form a furan (B31954) ring. A common method involves the ortho-formylation of the phenol followed by a reductive cyclization or other ring-closing strategies.

Another approach to fused systems involves reactions that bridge the phenol and pyridine rings. While sterically challenging, intramolecular cyclization could be envisioned. For example, if a reactive group were introduced at the position ortho to the hydroxyl group on the phenol ring and another on the pyridine ring, a ring-closing reaction could potentially form a new heterocyclic ring connecting the two aromatic systems. A strategy for synthesizing benzofuropyridines, for example, involves an intramolecular SNAr reaction from a biaryl phenol. This suggests that if a suitable leaving group is present on the pyridine ring, the phenolic oxygen could act as a nucleophile to form a fused dibenzofuran-like system with an embedded pyridine ring.

The following table outlines some potential strategies for introducing heteroatoms and constructing fused ring systems.

| Strategy | Key Intermediate | Potential Reagents/Conditions | Potential Fused System | Rationale |

| Benzofuran Annulation | 2-Formyl-4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol | 1. Vilsmeier-Haack or Duff reaction; 2. Reductive cyclization | A benzofuran ring fused to the phenol | A common strategy for synthesizing benzofurans from phenols. |

| Intramolecular SNAr | 4-(2-Fluoro-6-(benzyloxy)pyridin-3-yl)phenol | Base (e.g., Cs₂CO₃), heat | A dibenzofuran (B1670420) derivative containing a pyridine ring | Based on known methodologies for the synthesis of benzofuropyridines. |

| Pictet-Spengler type reaction | 2-Aminoethyl-substituted phenol derivative | Aldehyde or ketone, acid catalyst | A tetrahydroisoquinoline-like ring fused to the phenol | A classic reaction for the synthesis of nitrogen-containing heterocycles. |

These proposed derivatization and functionalization strategies highlight the chemical versatility of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol as a scaffold for the synthesis of more complex molecules. The presence of multiple reactive sites allows for a range of modifications, paving the way for the creation of diverse chemical libraries based on this core structure.

Exploration of Advanced Applications of 4 2,6 Bis Benzyloxy Pyridin 3 Yl Phenol in Chemical Science

Role of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol in Supramolecular Chemistry and Host-Guest Systems

The molecular architecture of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol, featuring a central pyridine (B92270) ring flanked by two benzyloxy groups and substituted with a phenol (B47542) moiety, provides a unique platform for engaging in a variety of non-covalent interactions. These interactions are fundamental to its potential applications in the realm of supramolecular chemistry and the development of intricate host-guest systems. The strategic placement of hydrogen bond donors and acceptors, coupled with the presence of multiple aromatic rings, allows this compound to participate in highly specific molecular recognition events.

Hydrogen Bonding and π-π Stacking Interactions

The hydroxyl group of the phenol ring in 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol serves as a primary hydrogen bond donor. This functionality enables the formation of directional and strong interactions with suitable hydrogen bond acceptors, such as nitrogen or oxygen atoms in other molecules. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, further contributing to the formation of well-defined supramolecular assemblies.

Interactive Data Table: Potential Non-Covalent Interactions of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol

| Interaction Type | Functional Group(s) Involved | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding (Donor) | Phenolic -OH | Directional control, formation of chains and networks |

| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen | Complementary binding site, structural stabilization |

| π-π Stacking | Pyridine ring, Phenyl rings | Stabilization of stacked structures, formation of columnar or layered assemblies |

Design of Molecular Receptors and Self-Assembly Processes

The specific arrangement of functional groups in 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol makes it an attractive building block for the design of molecular receptors. The convergent orientation of the hydrogen-bonding sites and the aromatic surfaces can create a pre-organized binding pocket suitable for the recognition of specific guest molecules. The principles of molecular recognition are central to the development of novel sensors and separation technologies.

The ability of this compound to engage in multiple, cooperative non-covalent interactions drives self-assembly processes. nih.gov In solution, molecules of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol can spontaneously organize into larger, well-defined aggregates. The nature of these self-assembled structures is influenced by factors such as solvent polarity, concentration, and temperature. The study of self-assembly is critical for the bottom-up fabrication of novel materials with tailored properties. Research into related bis(triazolyl)pyridine macrocycles has demonstrated their capacity for metal complexation and anion binding, showcasing the versatility of pyridine-based scaffolds in supramolecular chemistry. rsc.orgchemrxiv.org

Integration of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol into Functional Materials

The unique chemical and physical properties of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol make it a promising candidate for incorporation into a variety of functional materials. Its reactive phenol group and robust aromatic structure can be leveraged to create materials with advanced optical, electronic, and surface properties.

Application in Polymer Chemistry (e.g., Monomer, Crosslinker)

The phenolic hydroxyl group of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol allows it to be used as a monomer in polymerization reactions. For instance, it can undergo condensation polymerization with aldehydes or other suitable co-monomers to form phenolic resins. The bulky benzyloxy groups can influence the resulting polymer's properties, potentially leading to materials with enhanced thermal stability and solubility in organic solvents. Furthermore, the bifunctional nature of the molecule could allow it to act as a crosslinker, introducing rigidity and improving the mechanical properties of polymer networks.

Development of Optoelectronic Materials and Sensors

The extended π-conjugated system encompassing the pyridine and phenyl rings suggests that 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol may possess interesting photophysical properties. Derivatives of pyridine are known to be fluorescent and have been utilized in the development of chemosensors. nih.gov The incorporation of this compound into polymers or as a standalone molecule could lead to materials with applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for the detection of specific analytes. The sensitivity of the phenol group to its chemical environment could be exploited to design sensors that respond to changes in pH or the presence of metal ions.

Surface Modification and Coating Applications

The phenolic moiety of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol can be used to anchor the molecule to various surfaces. For example, it can be grafted onto oxide surfaces or incorporated into self-assembled monolayers. Such surface modifications can be used to alter the hydrophobicity, biocompatibility, or chemical reactivity of a material. The development of chemically modified electrodes using related pyridine-containing azulene (B44059) derivatives has shown promise for the sensitive detection of heavy metal ions, indicating a potential application area for materials derived from 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol. mdpi.com The resulting coatings could find use in anti-corrosion applications, as biocompatible layers on medical implants, or as functional interfaces in electronic devices.

The exploration of scientific databases and patent archives did not yield any specific studies on the use of this particular compound or its direct derivatives in the following areas:

Catalytic Applications and Ligand Design: No research was found on the design of chiral ligands from derivatives of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol, its use in asymmetric catalysis through metal complexes, or its potential in either homogeneous or heterogeneous catalysis.

Bio-Inorganic Chemistry and Mechanistic Biological Studies: There is a lack of published in vitro studies investigating the enzyme inhibition mechanisms of this compound. Furthermore, no research detailing its molecular-level interactions with biomolecules such as DNA or proteins could be located.

The absence of specific research findings for 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol prevents the generation of a detailed and scientifically accurate article that adheres to the requested structure and content. General information on related classes of compounds, such as pyridyl-phenols or benzyloxy-pyridine derivatives, exists but does not provide the specific data required to address the outlined topics for this particular molecule.

Therefore, the requested article focusing solely on the advanced applications of 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol cannot be generated at this time due to the lack of available research data.

Information regarding the requested article on 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is not publicly available.

Extensive searches of scientific databases and publicly accessible research indicate that there are no published studies on the specific applications of the chemical compound 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol in the development of molecular probes, imaging agents, chemosensors, or fluorescent labels.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline:

Analytical Chemistry Applications as a Molecular Probe or Reagent

Fluorescent Labelling and Reporting Applications

Adhering to the strict instructions to focus solely on "4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol" and to provide detailed research findings and data tables, the absence of primary literature on these specific applications for this compound prevents the creation of the requested content.

There is no available information to populate the required sections and subsections with the necessary detail, data, and research findings.

Emerging Research Directions and Future Perspectives for 4 2,6 Bis Benzyloxy Pyridin 3 Yl Phenol

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The future synthesis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol and its derivatives is likely to move beyond traditional multi-step processes, which are often characterized by harsh reaction conditions and significant waste generation. The focus will increasingly shift towards unconventional and sustainable synthetic strategies that offer higher efficiency, lower environmental impact, and greater molecular diversity.